molecular formula C13H16BrNO2 B12337125 2-Amino-5-bromobenzoic acid hex-3-enyl ester

2-Amino-5-bromobenzoic acid hex-3-enyl ester

Cat. No.: B12337125
M. Wt: 298.18 g/mol
InChI Key: HDDHBOMDFLJZBE-ONEGZZNKSA-N
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Description

2-Amino-5-bromobenzoic acid hex-3-enyl ester is an organic compound with the molecular formula C13H16BrNO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with hex-3-enyl alcohol, and the aromatic ring is substituted with an amino group at the 2-position and a bromine atom at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromobenzoic acid hex-3-enyl ester typically involves the esterification of 2-Amino-5-bromobenzoic acid with hex-3-enyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the esterification process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromobenzoic acid hex-3-enyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-bromobenzoic acid hex-3-enyl ester has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromobenzoic acid hex-3-enyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and bromine substituents can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromobenzoic acid: The parent compound without the ester group.

    2-Amino-5-chlorobenzoic acid: Similar structure with chlorine instead of bromine.

    2-Amino-5-fluorobenzoic acid: Similar structure with fluorine instead of bromine.

    Methyl 2-amino-5-bromobenzoate: Similar ester but with a methyl group instead of hex-3-enyl.

Uniqueness

2-Amino-5-bromobenzoic acid hex-3-enyl ester is unique due to the presence of the hex-3-enyl ester group, which can impart different physical and chemical properties compared to its analogs. This can influence its solubility, reactivity, and potential biological activities .

Properties

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18 g/mol

IUPAC Name

[(E)-hex-3-enyl] 2-amino-5-bromobenzoate

InChI

InChI=1S/C13H16BrNO2/c1-2-3-4-5-8-17-13(16)11-9-10(14)6-7-12(11)15/h3-4,6-7,9H,2,5,8,15H2,1H3/b4-3+

InChI Key

HDDHBOMDFLJZBE-ONEGZZNKSA-N

Isomeric SMILES

CC/C=C/CCOC(=O)C1=C(C=CC(=C1)Br)N

Canonical SMILES

CCC=CCCOC(=O)C1=C(C=CC(=C1)Br)N

Origin of Product

United States

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